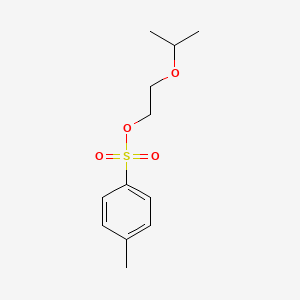

2-Isopropoxyethyl 4-methylbenzenesulfonate

Descripción

Overview of Alkyl Sulfonate Esters in Modern Synthetic Chemistry

Alkyl sulfonate esters are a class of organic compounds characterized by the R-OSO₂R' functional group. They are typically prepared by reacting an alcohol with a sulfonyl chloride in the presence of a base. khanacademy.orgnih.gov The utility of these esters stems from the fact that the sulfonate group is an excellent leaving group, transforming the poor leaving group of an alcohol's hydroxyl (-OH) into a highly effective one (-OSO₂R'). masterorganicchemistry.comperiodicchemistry.com This activation allows alcohols to readily participate in nucleophilic substitution and elimination reactions, much like alkyl halides. fiveable.meyoutube.com

The p-toluenesulfonate group, commonly known as the "tosylate" (TsO-) group, is a cornerstone of this class of reagents. fiveable.me Derived from p-toluenesulfonic acid, a strong organic acid, the tosylate anion is a very weak base, which is a key characteristic of a good leaving group. wikipedia.orgpreprints.org The historical significance of tosylates lies in their ability to provide a reliable and efficient method for activating alcohols for nucleophilic substitution reactions. fiveable.menih.gov

Prior to the widespread adoption of sulfonate esters, the conversion of alcohols to alkyl halides was a common method for activation. However, these methods often require harsh, strongly acidic conditions that can lead to unwanted side reactions, such as carbocation rearrangements and loss of stereochemical integrity. masterorganicchemistry.comchemistrysteps.com The development of tosylation provided a milder alternative. The conversion of an alcohol to a tosylate occurs at the oxygen atom and does not break the carbon-oxygen bond of the alcohol, thus preserving the stereochemistry of the carbon center. masterorganicchemistry.comlibretexts.org The subsequent nucleophilic substitution reaction then proceeds with predictable stereochemistry (e.g., inversion in an SN2 reaction). fiveable.me

The effectiveness of the tosylate group as a leaving group is attributed to its electronic structure. The negative charge on the departing tosylate anion is stabilized through resonance delocalization across the three oxygen atoms of the sulfonate group and further into the aromatic ring. youtube.comyoutube.com This high degree of charge delocalization makes the tosylate anion very stable and thus an excellent leaving group, even superior to halides in many contexts. fiveable.mefiveable.me

2-Isopropoxyethyl 4-methylbenzenesulfonate (B104242) is a specialized tosylate ester that serves as a key intermediate in the synthesis of complex organic molecules, most notably pharmaceuticals. ijper.org Its strategic importance is exemplified by its role in the synthesis of Bisoprolol, a widely used beta-blocker for treating cardiovascular conditions. google.commdpi.com

In the synthesis of Bisoprolol, the 2-isopropoxyethyl group is a crucial structural motif of the final drug molecule. ijper.orgmdpi.com The synthesis often involves the preparation of an intermediate, 4-((2-isopropoxyethoxy)methyl)phenol, which is then further elaborated. mdpi.com The tosylate, 2-Isopropoxyethyl 4-methylbenzenesulfonate , can be employed to introduce this specific side-chain onto a phenolic precursor through a Williamson ether synthesis type reaction. The tosylate acts as a potent electrophile, reacting with a nucleophilic phenoxide to form the desired ether linkage.

The use of this specific tosylate provides a clean and efficient way to install the required 2-isopropoxyethyl moiety. Its structure is carefully chosen to build a key part of the final product's architecture. This highlights a modern synthetic paradigm where tosylates are not just used as simple activating groups for alcohols but are themselves complex, functionalized reagents designed to deliver specific molecular fragments in multi-step syntheses. jchemlett.comresearchgate.net The typical synthesis of the compound itself involves the reaction of 2-isopropoxyethanol (B94787) with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) at controlled temperatures (e.g., 0-5°C).

Related Chemical Structures and Analogues in Research

The utility and reactivity of This compound can be better understood by comparing it to other related sulfonate esters and by analyzing the specific contribution of its structural components.

While tosylates are broadly useful, other sulfonate esters, such as mesylates (methanesulfonates, -OMs) and triflates (trifluoromethanesulfonates, -OTf), are also frequently employed in organic synthesis. masterorganicchemistry.comperiodicchemistry.com The choice between them often depends on the desired reactivity and the specific conditions of the reaction.

Mesylates (-OMs): Derived from methanesulfonyl chloride, mesylates are also excellent leaving groups. They are sterically smaller than tosylates, which can be an advantage in reactions with sterically hindered substrates. However, the tosylate anion is a slightly better leaving group due to the additional resonance stabilization from the aromatic ring. chemistrysteps.com

Triflates (-OTf): Derived from trifluoromethanesulfonic acid, triflates are among the most powerful leaving groups known in organic chemistry. brainly.com The strong electron-withdrawing effect of the three fluorine atoms makes the triflate anion exceptionally stable and an extremely weak base. brainly.comstackexchange.com This high reactivity means triflates can be used for reactions that are difficult or impossible with tosylates or mesylates, such as the substitution of highly unreactive alcohols. masterorganicchemistry.com

The table below provides a comparative overview of these common sulfonate esters.

| Leaving Group | Abbreviation | Structure of Leaving Group Anion | Relative Reactivity | Key Features |

| Tosylate | -OTs | CH₃C₆H₄SO₃⁻ | Good | Good leaving ability, stable solid reagent, provides some steric bulk. fiveable.me |

| Mesylate | -OMs | CH₃SO₃⁻ | Good | Smaller than tosylate, good leaving ability. masterorganicchemistry.com |

| Triflate | -OTf | CF₃SO₃⁻ | Excellent | Extremely good leaving group, used for unreactive substrates. brainly.com |

The "2-isopropoxyethyl" portion of This compound is not merely a spectator but plays a significant role in the molecule's properties and reactivity. This moiety consists of an ethyl chain with an ether linkage to an isopropyl group.

The key structural features and their influence include:

Ether Linkage: The presence of the oxygen atom in the ethyl chain introduces polarity and can influence the solubility of the molecule and its intermediates in various organic solvents. The lone pairs on the ether oxygen can also potentially engage in intramolecular interactions or chelation with metal cations, which could influence reactivity in certain contexts. The ether group is generally considered an electron-withdrawing group due to the electronegativity of oxygen, which can have a minor electronic effect on the reaction center. researchgate.netelsevierpure.com

The combination of these features makes This compound a tailored reagent for specific synthetic targets, demonstrating the sophisticated level at which modern organic synthesis operates.

| Feature of Isopropoxyethyl Moiety | Description | Potential Influence on Reactivity/Utility |

| Ether Oxygen | An oxygen atom within the alkyl chain. | Increases polarity, influences solubility, potential for chelation. |

| Ethyl Spacer | A two-carbon chain linking the ether to the sulfonate ester. | Provides flexibility and positions the terminal isopropoxy group. |

| Isopropyl Group | A branched alkyl group. | Adds steric bulk to the fragment being transferred. wikipedia.org |

Structure

2D Structure

Propiedades

IUPAC Name |

2-propan-2-yloxyethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4S/c1-10(2)15-8-9-16-17(13,14)12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLOEZJLQRIKJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Isopropoxyethyl 4 Methylbenzenesulfonate and Its Precursors

Classical Esterification Routes for Sulfonate Ester Formation

The formation of the sulfonate ester bond is a cornerstone of this synthesis. The most common approach involves the reaction of an alcohol with a sulfonyl chloride, a method that has been refined over the years to optimize yield and purity.

The synthesis of tosylates, including 2-Isopropoxyethyl 4-methylbenzenesulfonate (B104242), from an alcohol and p-toluenesulfonyl chloride (TsCl) is a well-established transformation. nih.gov The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. Key parameters that are optimized to ensure high yields and minimize side reactions include temperature, solvent, and the stoichiometry of the reactants.

Temperature Control: The reaction is often carried out at low temperatures, typically between 0 and 5°C, to manage the exothermic nature of the reaction and prevent degradation of the product. Maintaining a low temperature is crucial for minimizing side reactions such as the formation of unwanted byproducts.

Reagent Stoichiometry: The molar ratio of the alcohol to the sulfonyl chloride is a critical factor. While a 1:1 stoichiometry is theoretically required, in practice, a slight excess of the sulfonylating agent is often used to ensure complete conversion of the alcohol. The amount of base is also carefully controlled to effectively scavenge the generated HCl without promoting unwanted side reactions.

Reaction Monitoring: The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) to determine the point of completion and to ensure the absence of starting materials.

A representative procedure for a similar tosylate synthesis involves dissolving the alcohol and a base like triethylamine (B128534) in a suitable solvent such as dichloromethane (B109758), cooling the mixture in an ice bath, and then adding the sulfonyl chloride dropwise. After the reaction is complete, a standard workup procedure involving extraction and washing is employed to isolate the crude product, which can then be purified.

Table 1: Optimization of Tosylation Reaction Conditions

| Parameter | Condition | Rationale |

| Temperature | 0-5 °C | To control the exothermic reaction and minimize side product formation. |

| Solvent | Anhydrous Dichloromethane or THF | To prevent moisture-sensitive reagents from decomposing. |

| Base | Pyridine (B92270) or Triethylamine | To neutralize the HCl byproduct and drive the reaction forward. nih.gov |

| Monitoring | Thin-Layer Chromatography (TLC) | To track the progress of the reaction and ensure completion. |

The choice of solvent and catalyst plays a pivotal role in the efficiency and outcome of sulfonate esterification reactions.

Solvent Effects: Anhydrous aprotic solvents like dichloromethane or tetrahydrofuran (B95107) (THF) are preferred to prevent the hydrolysis of the sulfonyl chloride and the resulting ester. The polarity of the solvent can also influence the reaction rate, with more polar solvents sometimes accelerating the reaction.

Amine Bases as Catalysts: Tertiary amines such as pyridine and triethylamine are commonly used as bases to neutralize the HCl formed during the reaction. nih.gov These bases can also act as nucleophilic catalysts, activating the sulfonyl chloride and facilitating the reaction with the alcohol. However, the choice of amine and its concentration can be critical, as some amines can lead to side reactions. For instance, the formation of benzyl (B1604629) chlorides has been observed when certain substituted benzyl alcohols are treated with tosyl chloride and triethylamine, where the chloride ion from triethylammonium (B8662869) hydrochloride acts as a nucleophile. nih.gov

Indium Catalysis: Indium(III) salts have emerged as effective Lewis acid catalysts for various organic transformations, including sulfonylation. organic-chemistry.orgresearchgate.net Indium catalysts are known for their ability to activate sulfonyl chlorides, making them more susceptible to nucleophilic attack by alcohols. organic-chemistry.org This method offers the advantage of proceeding under mild conditions and can be applied to a wide range of substrates, including sterically hindered alcohols. organic-chemistry.org The use of indium catalysts can lead to excellent yields of sulfonate esters. organic-chemistry.org

Preparation of the 2-Isopropoxyethanol (B94787) Precursor

The availability of the alcohol precursor, 2-isopropoxyethanol, is essential for the synthesis of the target sulfonate ester.

The most common method for the industrial production of 2-isopropoxyethanol involves the reaction of ethylene (B1197577) oxide with isopropyl alcohol. guidechem.com This reaction is typically catalyzed by a base and results in the formation of the desired monoalkyl ether of ethylene glycol. guidechem.com Another established route is the direct alkylation of ethylene glycol with an isopropylating agent. guidechem.com

While the reaction of ethylene oxide with isopropanol (B130326) is the dominant industrial method, alternative synthetic strategies can be considered, particularly for laboratory-scale synthesis or to access derivatives. One such approach involves the ring-opening of propylene (B89431) oxide with an equimolar mixture of alcohols, including isopropanol, in the presence of a catalyst like trimethyl borate (B1201080) and hydrofluoric acid. chemicalbook.com This method, however, can lead to a mixture of propoxylated derivatives. chemicalbook.com

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods.

Solvent-Free Reactions: One green chemistry approach involves conducting reactions under solvent-free conditions. bohrium.com For the synthesis of related β-sulfonyl esters, a method has been developed using sulfonyl hydrazides and α,β-unsaturated esters in the presence of a base catalyst like DABCO at elevated temperatures. bohrium.com This approach offers high yields, shorter reaction times, and operational simplicity. bohrium.com

Ionic Liquids as Recyclable Media: Ionic liquids (ILs) have gained attention as green reaction media due to their low vapor pressure, thermal stability, and recyclability. organic-chemistry.org For nucleophilic substitution reactions of sulfonate esters, certain ionic liquids can act as both the solvent and the nucleophilic reagent, eliminating the need for additional solvents and activating agents. organic-chemistry.org This methodology allows for clean conversions and easy recycling of the ionic liquid, enhancing the sustainability of the process. organic-chemistry.org

Biocatalysis: The use of enzymes in organic synthesis, known as biocatalysis, offers a highly selective and environmentally benign alternative to traditional chemical methods. While specific enzymatic routes to 2-Isopropoxyethyl 4-methylbenzenesulfonate are not widely reported, the principles of biocatalysis, such as the use of lipases for esterification, could potentially be applied to develop greener synthetic pathways. researchgate.net

Mechanistic Investigations of Reactions Involving 2 Isopropoxyethyl 4 Methylbenzenesulfonate

Nucleophilic Substitution Pathways (SN1 and SN2)

Nucleophilic substitution reactions of 2-Isopropoxyethyl 4-methylbenzenesulfonate (B104242) involve the replacement of the tosylate group by a nucleophile. The predominant mechanism for this primary substrate is the SN2 pathway.

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. libretexts.org The rate of this bimolecular reaction is dependent on the concentrations of both the substrate and the nucleophile. libretexts.org

Rate Law for SN2 Reaction: Rate = k[2-Isopropoxyethyl 4-methylbenzenesulfonate][Nucleophile]

While specific kinetic and thermodynamic data for the SN2 displacement of this compound are not extensively documented in readily available literature, the principles of SN2 reactions allow for qualitative predictions. The reaction rate is influenced by several factors, including the strength of the nucleophile, the solvent, and the steric hindrance around the reaction center.

A key feature of the 2-isopropoxyethyl substrate is the potential for the ether oxygen to participate in the reaction, a phenomenon known as neighboring group participation (NGP) or anchimeric assistance. sci-hub.boxwikipedia.orgsmartstartinstitute.com The oxygen atom, with its lone pairs of electrons, can act as an internal nucleophile, attacking the electrophilic carbon and displacing the tosylate group to form a cyclic oxonium ion intermediate. rsc.orglibretexts.org This intramolecular process can be significantly faster than the direct attack of an external nucleophile. wikipedia.org The subsequent attack of the external nucleophile on the oxonium ion intermediate then leads to the final product. NGP involving an ether oxygen typically results in retention of stereochemistry at the reaction center due to a double inversion process. smartstartinstitute.com

The extent of NGP is highly dependent on the reaction conditions and the structure of the substrate. For 2-alkoxyethyl tosylates, the formation of a five-membered ring intermediate is sterically and entropically favorable. smartstartinstitute.com

| Factor | Influence on SN2 Rate | Rationale |

| Nucleophile Strength | Stronger nucleophiles increase the reaction rate. | A more reactive nucleophile can more effectively attack the electrophilic carbon. |

| Solvent | Polar aprotic solvents (e.g., acetone, DMSO) favor SN2 reactions. | These solvents solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more available to react. |

| Temperature | Higher temperatures generally increase the reaction rate. | Provides the necessary activation energy for the reaction to proceed. |

| Neighboring Group | The ether oxygen can accelerate the reaction via NGP. | Intramolecular attack is often faster than intermolecular attack. |

The SN1 pathway involves a two-step mechanism where the leaving group departs first to form a carbocation intermediate, which is then attacked by the nucleophile. This mechanism is generally favored for tertiary and some secondary substrates that can form stable carbocations. For a primary substrate like this compound, the formation of a primary carbocation is highly unfavorable due to its instability. Therefore, SN1 reactivity is not a significant pathway under typical conditions.

Even with the possibility of neighboring group participation stabilizing a positive charge, the initial ionization to form a discrete, free primary carbocation is a high-energy process. Any stabilization from the ether oxygen would likely occur in a concerted fashion with the departure of the leaving group, leading to the cyclic oxonium ion characteristic of NGP within an SN2-like framework, rather than a true SN1 mechanism.

The interplay of nucleophile strength, steric hindrance, and solvent is crucial in determining the outcome of reactions on this compound.

Nucleophile Strength: Strong nucleophiles are required for the SN2 reaction to proceed at a reasonable rate. reddit.com Weak nucleophiles are generally not effective in displacing the tosylate from a primary carbon.

Substrate Steric Hindrance: As a primary tosylate, the steric hindrance around the electrophilic carbon in this compound is relatively low, making it a good candidate for the backside attack characteristic of the SN2 mechanism.

Solvent Effects: Polar aprotic solvents are ideal for SN2 reactions as they can dissolve the ionic nucleophile without strongly solvating and deactivating the anion. nih.gov Polar protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, reducing its reactivity, and would also favor SN1 reactions if a stable carbocation could be formed. nih.gov The choice of solvent can therefore be used to promote the desired SN2 pathway.

Elimination Reactions (E1 and E2)

Elimination reactions compete with nucleophilic substitution and result in the formation of an alkene. For this compound, the E2 mechanism is the more likely elimination pathway.

The E2 reaction is a concerted process where a base removes a proton from a carbon adjacent (beta) to the leaving group, leading to the formation of a double bond and the departure of the leaving group.

Regioselectivity: When there are multiple types of beta-hydrogens, the regioselectivity of the elimination becomes a factor. Zaitsev's rule generally predicts that the more substituted (more stable) alkene will be the major product. chemistrysteps.com However, the use of a sterically hindered base can favor the formation of the less substituted (Hofmann) product by preferentially abstracting the more sterically accessible proton. chemistrysteps.comkhanacademy.org In the case of this compound, there is only one type of beta-hydrogen, so regioselectivity is not a variable.

Stereoselectivity: The E2 reaction requires a specific anti-periplanar arrangement of the proton being removed and the leaving group. This stereochemical requirement can influence the stereochemistry of the resulting alkene if applicable. For an acyclic substrate like this compound, rotation around the carbon-carbon single bond allows the necessary conformation to be achieved.

A primary substrate like this compound can undergo both SN2 and E2 reactions, and the product distribution depends on the nature of the nucleophile/base and the reaction conditions. reddit.comnih.govlibretexts.org

Nature of the Anion: Strong, sterically unhindered bases that are also good nucleophiles (e.g., hydroxide, methoxide) can give a mixture of SN2 and E2 products. Strong, sterically hindered bases (e.g., potassium tert-butoxide) will strongly favor the E2 pathway because their bulkiness impedes their ability to act as nucleophiles in a backside attack. chemistrysteps.com

Temperature: Higher temperatures generally favor elimination over substitution. Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change, which is favored at higher temperatures.

| Condition | Favored Pathway | Product Type |

| Strong, non-bulky nucleophile/base | SN2 and E2 | Mixture of substitution and elimination |

| Strong, bulky base | E2 | Elimination (alkene) |

| Weak nucleophile/base | Slow or no reaction | - |

| Higher temperature | E2 | Elimination (alkene) |

Rearrangement Reactions and Neighboring Group Participation

In the context of this compound, the primary rearrangement event initiated by the departure of the tosylate group is the formation of a cyclic oxonium ion intermediate. libretexts.org This process is a direct consequence of neighboring group participation. While reactions of other tosylates, particularly secondary systems, can involve rearrangements such as 1,2-hydride or alkyl shifts following the formation of a carbocation intermediate, the potent anchimeric assistance from the β-oxygen in this compound typically prevents the formation of a discrete, open-chain carbocation. masterorganicchemistry.comyoutube.com

The mechanism proceeds via an intramolecular SN2 attack by the ether oxygen, which displaces the tosylate leaving group. This results in a strained, three-membered cyclic intermediate known as an ethoxonium ion. The positive charge is localized on the oxygen atom within this ring. This intermediate is then susceptible to attack by an external nucleophile. The attack occurs at one of the two carbon atoms of the three-membered ring, leading to the final product. This two-step sequence—intramolecular cyclization followed by intermolecular nucleophilic attack—is characteristic of reactions involving neighboring group participation by a β-ether group. smartstartinstitute.comstackexchange.com

The intramolecular cyclization of this compound is a concerted, SN2-like process. The lone pair of the ether oxygen acts as the internal nucleophile, attacking the carbon atom bearing the tosylate group (the α-carbon). This attack occurs from the backside, leading to the displacement of the tosylate anion and the formation of the cyclic ethoxonium ion intermediate. stackexchange.com

The formation of a three-membered or five-membered ring is generally favored in such intramolecular reactions. smartstartinstitute.com In this case, the participation of the β-oxygen leads to a highly reactive three-membered ring. The subsequent step involves the ring-opening of this strained intermediate by a nucleophile (e.g., a solvent molecule in solvolysis). This second step is also an SN2 reaction. The nucleophile attacks one of the ring carbons, breaking the carbon-oxygen bond and relieving the ring strain. This two-step, double-inversion process is a hallmark of neighboring group participation and has profound stereochemical consequences. smartstartinstitute.comstackexchange.com

Transition State Analysis and Reaction Coordinate Modeling

Understanding the intricacies of the reaction pathway, including the structure of transition states and intermediates, requires a combination of computational modeling and experimental verification.

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the reaction mechanisms of systems like this compound. researchgate.net DFT calculations can be employed to model the entire reaction coordinate, from reactants to products, including the high-energy transition states and any intermediates.

For the anchimerically assisted solvolysis of this compound, DFT calculations can:

Determine the geometry and energy of the reactants, the cyclic ethoxonium ion intermediate, and the final products.

Locate the transition state structures for both the initial intramolecular cyclization (TS1) and the subsequent nucleophilic ring-opening (TS2).

Calculate the activation energy barriers for each step. These calculated barriers can be compared to experimentally determined reaction rates to validate the proposed mechanism.

Studies on analogous systems have shown that the energy barrier for the NGP-assisted pathway is significantly lower than that for a direct SN2 attack by an external nucleophile or an SN1 pathway involving a primary carbocation, explaining the observed rate enhancement. researchgate.net

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | 2-Alkoxyethyl Tosylate + Nucleophile | 0.0 |

| TS1 | Transition State for Intramolecular Cyclization | +18.5 |

| Intermediate | Cyclic Oxonium Ion | +5.2 |

| TS2 | Transition State for Nucleophilic Ring-Opening | +15.0 |

| Product | Substituted Product + Tosylate Anion | -10.8 |

Experimental studies provide crucial evidence to support or refute mechanisms proposed by computational models. For reactions involving this compound, kinetic isotope effects and stereochemical analysis are primary tools. ias.ac.inrsc.org

Kinetic Isotope Effects (KIEs): The KIE is the ratio of the reaction rate of a compound with a lighter isotope to that of its heavier isotope counterpart (kL/kH). wikipedia.org For solvolysis reactions, α-secondary deuterium (B1214612) KIEs are particularly informative.

An SN1 reaction , which proceeds through a carbocation intermediate with a change in hybridization from sp3 to sp2 at the reaction center, typically exhibits a KIE (kH/kD) value around 1.10-1.25. ias.ac.in

A direct SN2 reaction generally shows a KIE value close to unity (0.95-1.05). wikipedia.org

A reaction dominated by neighboring group participation , like that of this compound, involves an SN2-like intramolecular attack. The transition state retains significant sp3 character at the α-carbon. Consequently, it is expected to exhibit a small α-secondary deuterium KIE, closer to unity than a typical SN1 reaction. ias.ac.inprinceton.edu

| Mechanism | Description | Typical kH/kD Value |

|---|---|---|

| SN1 | Carbocation intermediate (sp3 → sp2) | 1.10 - 1.25 |

| SN2 | Pentacoordinate transition state | 0.95 - 1.05 |

| NGP | Intramolecular SN2-like attack | 1.00 - 1.08 |

Stereochemical Inversion: The stereochemical outcome of a reaction at a chiral center is a powerful mechanistic probe.

A standard SN2 reaction proceeds with a complete inversion of configuration . youtube.comlibretexts.org

An ideal SN1 reaction leads to racemization (a mixture of inversion and retention). youtube.com

Applications of 2 Isopropoxyethyl 4 Methylbenzenesulfonate in Advanced Organic Synthesis

Formation of Ethers, Thioethers, and Related Heteroatom Compounds

The electrophilic nature of 2-isopropoxyethyl 4-methylbenzenesulfonate (B104242) makes it a valuable substrate for reactions with oxygen, sulfur, and other heteroatom nucleophiles, leading to the formation of ethers, thioethers, and related compounds. These reactions typically proceed via an S(_N)2 mechanism.

While specific examples detailing the use of 2-isopropoxyethyl 4-methylbenzenesulfonate in the synthesis of complex polyethers are not extensively documented in readily available literature, its application can be inferred from the well-established Williamson ether synthesis. In this reaction, an alkoxide nucleophile displaces the tosylate group to form a new ether linkage. By employing a diol or a polyol as the nucleophile, it is conceivable to extend the polymer chain, incorporating the 2-isopropoxyethyl group as a side chain or as part of the main polymer backbone.

The general approach for the synthesis of functionalized ethers using a tosylate is depicted in the following reaction scheme:

Reaction Scheme: Williamson Ether Synthesis

The synthesis of functionalized polyethers can be achieved by reacting a tosylated monomer with a growing polymer chain containing a terminal alkoxide. This process allows for the controlled addition of monomer units, leading to the formation of complex polyether structures with tailored properties.

The Williamson ether synthesis, being an S(_N)2 reaction, proceeds with inversion of configuration at the electrophilic carbon center. When a chiral alcohol is converted to a tosylate and subsequently reacted with an alkoxide, the resulting ether will have the opposite stereochemistry at that center. This stereospecificity is a powerful tool in asymmetric synthesis, allowing for the creation of chiral ethers with a high degree of stereochemical control.

For this compound, the stereocenter is not on the carbon bearing the tosylate group. However, if this compound is used to alkylate a chiral alkoxide, the stereochemistry of the resulting ether will be dictated by the stereocenter of the nucleophile.

| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Product | Reaction Type | Key Feature |

| Chiral Alkoxide | This compound | Chiral Functionalized Ether | S(_N)2 | Retention of stereochemistry from the chiral alkoxide |

| Achiral Alkoxide | Chiral 2-alkoxyethyl tosylate | Chiral Functionalized Ether | S(_N)2 | Inversion of stereochemistry at the electrophilic carbon |

Preparation of Amines, Nitriles, and Azides

The reactivity of this compound extends to nitrogen-based nucleophiles, providing routes to amines, nitriles, and azides. These functional groups are important intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals and other biologically active compounds.

The reaction of this compound with amines can be used to synthesize secondary or tertiary amines. The reaction proceeds via nucleophilic substitution, where the lone pair of the amine attacks the electrophilic carbon, displacing the tosylate group. A potential challenge in this reaction is overalkylation, where the initially formed secondary amine can react further with another molecule of the tosylate to form a tertiary amine, and subsequently a quaternary ammonium salt. To control the reaction and favor the formation of the desired product, reaction conditions such as stoichiometry, temperature, and solvent must be carefully optimized. Often, a large excess of the starting amine is used to minimize overalkylation.

General Reaction for Amination:

| Nucleophile | Electrophile | Product Type | Potential Side Product | Control Strategy |

| Primary Amine | This compound | Secondary Amine | Tertiary Amine, Quaternary Ammonium Salt | Use of excess primary amine |

| Secondary Amine | This compound | Tertiary Amine | Quaternary Ammonium Salt | Stoichiometric control |

| Ammonia | This compound | Primary Amine | Secondary and Tertiary Amines | Use of a large excess of ammonia |

This compound can be readily converted to the corresponding nitrile or azide through nucleophilic substitution with cyanide or azide ions, respectively. These reactions provide valuable synthetic intermediates. Alkyl nitriles can be hydrolyzed to carboxylic acids or reduced to primary amines, while alkyl azides are precursors to primary amines via reduction or can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition ("click chemistry").

The synthesis of alkyl nitriles from tosylates is often carried out using sodium or potassium cyanide in a polar aprotic solvent like DMSO or DMF. Similarly, alkyl azides are typically prepared by reacting the tosylate with sodium azide in a suitable solvent.

| Reagent | Product | Subsequent Transformations |

| Sodium Cyanide (NaCN) | 2-Isopropoxyethyl nitrile | Hydrolysis to carboxylic acid, Reduction to primary amine |

| Sodium Azide (NaN₃) | 2-Isopropoxyethyl azide | Reduction to primary amine, Cycloaddition reactions |

Carbon-Carbon Bond Forming Reactions

While less common than reactions with heteroatom nucleophiles, this compound can participate in carbon-carbon bond-forming reactions. These reactions typically involve the use of organometallic reagents, where a carbanionic species acts as the nucleophile to displace the tosylate group.

Organocuprates (Gilman reagents) are known to react with alkyl tosylates to form new carbon-carbon bonds. This type of coupling reaction is a powerful tool for constructing the carbon skeleton of organic molecules. For example, the reaction of this compound with a lithium dialkylcuprate would be expected to yield a new hydrocarbon with an extended carbon chain.

Illustrative Reaction with an Organocuprate:

Grignard reagents, while potent nucleophiles, are generally less effective for coupling with tosylates compared to organocuprates, often leading to side reactions. The choice of the organometallic reagent and reaction conditions is crucial for achieving a successful carbon-carbon bond formation.

Alkylation of Carbanions and Enolates

The alkylation of carbanions and enolates is a fundamental carbon-carbon bond-forming reaction. researchgate.net Enolates, generated by the deprotonation of a carbonyl compound at the α-carbon, act as potent nucleophiles. chemistrysteps.com this compound serves as an effective electrophile in these reactions, reacting via an SN2 mechanism. libretexts.orglibretexts.org This process involves the backside attack of the nucleophilic enolate on the carbon atom bearing the tosylate leaving group. libretexts.org

The reaction is subject to the typical constraints of SN2 reactions, favoring primary alkylating agents like this compound to avoid competing elimination reactions. libretexts.orglibretexts.org Ketones, esters, and nitriles are common substrates for alkylation. libretexts.org While not a carbanion or enolate, the alkylation of an indole nitrogen with this compound has been documented in the synthesis of tubulin polymerization inhibitors, demonstrating its utility as a potent alkylating agent for various nucleophiles. acs.org

Table 1: Factors Influencing Enolate Alkylation Reactions

| Factor | Description | Significance for this compound |

|---|---|---|

| Substrate | The carbonyl-containing compound (e.g., ketone, ester). | Works well with a variety of carbonyl compounds capable of forming stable enolates. |

| Base | Used to generate the enolate (e.g., LDA, NaH). | A strong, non-nucleophilic base is required for irreversible enolate formation. chemistrysteps.com |

| Alkylating Agent | The electrophile that adds the alkyl group. | As a primary tosylate, it is an excellent substrate for SN2 reaction, minimizing E2 elimination. libretexts.org |

| Leaving Group | The group displaced by the nucleophile. | The tosylate (p-toluenesulfonate) is a highly effective leaving group due to its stability. |

| Solvent | The reaction medium (e.g., THF, DMF). | Aprotic polar solvents are typically used to solvate the counter-ion without protonating the enolate. |

This table provides a general overview of factors relevant to enolate alkylation.

Role in Coupling Reactions (e.g., with Organometallic Reagents)

Organometallic coupling reactions are powerful methods for forming carbon-carbon bonds. Reagents such as lithium diorganocopper (Gilman) reagents and Grignard reagents are widely used. openstax.org While aryl and vinyl tosylates are common substrates in palladium-catalyzed cross-coupling reactions, alkyl tosylates can also participate in certain types of coupling reactions. For instance, iron-catalyzed cross-coupling reactions have been shown to be effective for converting aryl tosylates and even some alkyl systems with Grignard reagents. researchgate.net

The reaction of this compound with organometallic reagents like lithium diorganocuprates would involve the substitution of the tosylate group with an alkyl or aryl group from the organometallic compound. openstax.org This provides a direct route for extending the carbon chain or adding complexity to the 2-isopropoxyethyl fragment. Although the general reactivity of tosylates in such reactions is well-established, specific documented examples featuring this compound in organometallic cross-coupling reactions are not prominent in a review of the literature.

Role in Multi-Step Total Synthesis Strategies

The utility of a reagent is often demonstrated by its successful incorporation into the synthesis of complex, high-value molecules. This compound serves as a key building block and a tool for strategic chemical transformations.

Application as a Key Intermediate in the Synthesis of Complex Molecules

This compound has been employed as a crucial intermediate in the development of potential therapeutic agents. In one notable example, it was synthesized from 2-isopropoxyethanol (B94787) and p-toluenesulfonyl chloride and used to prepare a series of indole-3-glyoxylamide based tubulin polymerization inhibitors. acs.orgwhiterose.ac.uk These compounds were investigated for their potential in treating head and neck cancer. acs.org Furthermore, the compound is listed as a reagent in a patent for the synthesis of oxazine-based water-soluble fluorophores intended for in vivo nerve imaging, highlighting its role as a versatile intermediate in constructing complex molecular architectures. google.com

Table 2: Examples of Complex Molecules Synthesized Using this compound

| Product Class | Specific Application | Role of this compound |

|---|---|---|

| Indole-3-glyoxylamides | Tubulin Polymerization Inhibitors | Alkylating agent to introduce the 2-isopropoxyethyl side chain. acs.org |

Strategic Use in Functional Group Interconversions

Functional group interconversions (FGIs) are fundamental operations in organic synthesis where one functional group is transformed into another. imperial.ac.uk The use of this compound exemplifies a key FGI strategy. The synthesis of this compound itself is an important FGI: the hydroxyl group of 2-isopropoxyethanol, which is a poor leaving group, is converted into a tosylate, which is an excellent leaving group. ub.edu This "activation" of the alcohol allows the 2-isopropoxyethyl moiety to be readily transferred.

Subsequently, the reaction of the tosylate with a nucleophile represents a second FGI. For example, reacting it with an amine converts the amine into a more complex secondary or tertiary amine, or reacting it with a carboxylate would form an ester. This two-stage approach—activation of an alcohol to a tosylate followed by nucleophilic substitution—is a common and powerful strategy in multi-step synthesis. ub.edu

Derivatization for Specialized Research Applications

The reactivity of this compound opens avenues for its use as a precursor in developing new materials with tailored properties.

Precursor in Materials Science Research (e.g., polymerizable monomers, organic electronics precursors)

In materials science, functional monomers are the building blocks for polymers with specific properties. While direct polymerization of this compound is not typical, its tosylate group can be substituted by a nucleophile that contains a polymerizable functional group, such as an acrylate, methacrylate, or vinyl group. google.com This would transform the compound into a custom monomer that could be incorporated into polymers. The flexible 2-isopropoxyethyl ether linkage could impart desirable properties, such as a lower glass transition temperature, to the resulting polymer.

Additionally, tosylate-containing compounds have been used in polymerization. For example, glycidyl tosylate has been successfully copolymerized, demonstrating that the tosylate group can be compatible with certain polymerization conditions. researchgate.net This suggests a potential for this compound to be used in similar applications, possibly as a co-monomer or an initiator, to create functional polyethers or other advanced polymers for specialized applications.

Probes for Mechanistic Studies (e.g., labeled derivatives)

The elucidation of reaction mechanisms is a cornerstone of physical organic chemistry, providing the fundamental understanding required to control and optimize chemical transformations. Isotopically labeled molecules serve as powerful tools in these investigations, offering insights into the transition states and rate-determining steps of complex reactions. chem-station.comias.ac.innih.gov While direct experimental studies on labeled this compound are not extensively documented in publicly available literature, its structure lends itself to isotopic labeling for mechanistic probing, particularly in nucleophilic substitution reactions. The principles of kinetic isotope effects (KIEs) can be applied to hypothetical labeled derivatives of this compound to distinguish between different reaction pathways. wikipedia.orglibretexts.org

The kinetic isotope effect is a phenomenon where molecules containing heavier isotopes react at different rates than their non-labeled counterparts. wikipedia.orglibretexts.org This difference in reaction rates, expressed as the ratio of the rate constants (k_light_/k_heavy_), provides valuable information about the bonding changes occurring in the rate-determining step of a reaction. wikipedia.org Deuterium (B1214612) (²H or D) is a common isotope used in these studies due to the significant mass difference compared to protium (¹H), which often leads to easily measurable KIEs. libretexts.org

In the context of this compound, which possesses a good leaving group (the tosylate), nucleophilic substitution reactions are of primary interest. Such reactions can proceed through various mechanisms, most commonly the unimolecular (S_N_1) or bimolecular (S_N_2) pathways. Isotopic labeling can be a decisive tool in differentiating between these two mechanisms.

Hypothetical Labeling for Mechanistic Insights

To investigate the mechanism of a nucleophilic substitution reaction involving this compound, one could synthesize deuterated versions of the molecule. A key target for labeling is the α-carbon—the carbon atom directly attached to the tosylate leaving group.

α-Deuterium Labeling: The synthesis of 2-Isopropoxyethyl-1,1-d₂ 4-methylbenzenesulfonate, where the two hydrogen atoms on the α-carbon are replaced with deuterium, would be particularly informative.

The measurement of a secondary kinetic isotope effect (SKIE) is relevant in this scenario because the C-D bond is not broken during the reaction. wikipedia.orgias.ac.in The magnitude of the α-secondary KIE (k_H_/k_D_) is indicative of the change in hybridization at the α-carbon in the transition state. ias.ac.in

For an S_N_1 reaction, the rate-determining step is the departure of the leaving group to form a carbocation. This involves a change in hybridization at the α-carbon from sp³ to sp². This change leads to a significant, normal KIE (k_H_/k_D_ > 1), typically in the range of 1.10-1.25. wikipedia.org

For an S_N_2 reaction, the nucleophile attacks the α-carbon at the same time as the leaving group departs, proceeding through a pentacoordinate transition state. The hybridization of the α-carbon remains sp³-like, or becomes slightly more constrained. Consequently, the KIE is expected to be small, close to unity, or even slightly inverse (k_H_/k_D_ < 1). wikipedia.orgias.ac.in

Illustrative Research Findings (Hypothetical Data)

To demonstrate how labeled derivatives of this compound could be used, consider a hypothetical study where the solvolysis of this compound is investigated in two different solvent systems, designed to favor either an S_N_1 or an S_N_2 mechanism. The rates of reaction for the unlabeled compound (k_H_) and its α-deuterated analog (k_D_) would be measured.

Table 1: Hypothetical Kinetic Isotope Effects for the Solvolysis of this compound

| Solvent System | k_H_ (s⁻¹) | k_D_ (s⁻¹) | KIE (k_H_/k_D_) | Inferred Mechanism |

|---|---|---|---|---|

| 80% Ethanol/20% Water | 1.2 x 10⁻⁴ | 1.0 x 10⁻⁴ | 1.20 | S_N_1 |

| Acetone with 0.1 M NaN₃ | 3.5 x 10⁻⁵ | 3.4 x 10⁻⁵ | 1.03 | S_N_2 |

In this hypothetical scenario, the large KIE observed in the polar, protic solvent (80% ethanol/water) strongly suggests a dissociative, S_N_1-type mechanism with significant carbocationic character in the transition state. Conversely, the KIE near unity in the presence of a strong nucleophile (azide in acetone) is consistent with an associative, S_N_2 mechanism.

By employing such labeled derivatives, researchers can gain detailed insights into reaction pathways, transition state structures, and the influence of solvents and nucleophiles on the reaction mechanism. This knowledge is crucial for the rational design of synthetic routes and the optimization of reaction conditions in advanced organic synthesis.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton (¹H) NMR spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. For 2-Isopropoxyethyl 4-methylbenzenesulfonate (B104242), the spectrum is expected to show distinct signals corresponding to the protons of the tosyl group and the isopropoxyethyl moiety. The inductive effects of electronegative atoms like oxygen and the sulfonate group, as well as anisotropic effects from the benzene (B151609) ring, influence the chemical shifts of nearby protons. msu.edu

The expected signals in the ¹H NMR spectrum are detailed below. The aromatic protons of the para-substituted benzene ring typically appear as a distinct AA'BB' system of two doublets. Protons closer to the electron-withdrawing sulfonate group are shifted downfield.

Interactive Data Table: Predicted ¹H NMR Spectral Data for 2-Isopropoxyethyl 4-methylbenzenesulfonate

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (H-Ar, ortho to -SO₂) | ~ 7.80 | Doublet (d) | ~ 8.2 | 2H |

| Aromatic (H-Ar, ortho to -CH₃) | ~ 7.35 | Doublet (d) | ~ 8.2 | 2H |

| Methylene (B1212753) (-SO₂-O-CH₂-) | ~ 4.20 | Triplet (t) | ~ 4.7 | 2H |

| Methylene (-CH₂-O-CH-) | ~ 3.65 | Triplet (t) | ~ 4.7 | 2H |

| Methine (-O-CH(CH₃)₂) | ~ 3.60 | Septet (sept) | ~ 6.1 | 1H |

| Aromatic Methyl (Ar-CH₃) | ~ 2.45 | Singlet (s) | N/A | 3H |

| Isopropyl Methyls (-CH(CH₃)₂) | ~ 1.15 | Doublet (d) | ~ 6.1 | 6H |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. uoi.gr The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, providing excellent resolution. oregonstate.edulibretexts.org

The predicted chemical shifts for the carbon atoms in this compound are influenced by hybridization and the electronegativity of neighboring atoms.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon (Label) | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-SO₂) | ~ 145.0 |

| Aromatic (C-CH₃) | ~ 133.0 |

| Aromatic (CH, ortho to -SO₂) | ~ 130.0 |

| Aromatic (CH, ortho to -CH₃) | ~ 128.0 |

| Methine (-O-CH(CH₃)₂) | ~ 72.0 |

| Methylene (-SO₂-O-CH₂-) | ~ 68.5 |

| Methylene (-CH₂-O-CH-) | ~ 67.0 |

| Isopropyl Methyls (-CH(CH₃)₂) | ~ 22.0 |

| Aromatic Methyl (Ar-CH₃) | ~ 21.5 |

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning proton and carbon signals by revealing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between:

The methine proton of the isopropyl group and the six methyl protons.

The two adjacent methylene (-CH₂-CH₂-) groups in the ethyl chain. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu It is highly effective for assigning carbon signals based on the previously assigned proton spectrum. For instance, the aromatic proton signal at ~7.80 ppm would correlate with the aromatic carbon signal at ~130.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds. sdsu.edu HMBC is crucial for connecting different fragments of the molecule. Key correlations for confirming the structure would include:

A correlation from the methylene protons at ~4.20 ppm (-SO₂-O-CH₂-) to the quaternary aromatic carbon attached to the sulfonate group (~145.0 ppm).

Correlations from the aromatic methyl protons (~2.45 ppm) to the quaternary aromatic carbon to which it is attached (~133.0 ppm) and the adjacent aromatic CH carbons (~128.0 ppm).

The isopropoxyethyl chain introduces significant flexibility into the molecule, allowing it to adopt various conformations in solution. Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that detects through-space correlations between protons that are in close proximity, regardless of their through-bond connectivity. mdpi.com

Analysis of NOESY spectra can provide insights into the predominant solution-state conformation. nih.gov For instance, observing cross-peaks between protons on the aromatic ring and protons on the isopropoxyethyl chain would indicate a folded conformation where these two parts of the molecule are spatially close. nih.gov The intensity of these NOESY cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for semi-quantitative distance restraints to be determined.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy, typically to four or five decimal places. thermofisher.com This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass based on the monoisotopic masses of its constituent elements. nih.gov This capability is essential for confirming the identity of a compound and distinguishing it from other molecules with the same nominal mass.

For this compound, the elemental composition and its corresponding exact mass are critical identifiers.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₈O₄S |

| Calculated Monoisotopic Mass | 258.0926 Da |

| Expected Adduct (e.g., [M+H]⁺) | 259.1004 Da |

| Expected Adduct (e.g., [M+Na]⁺) | 281.0823 Da |

An experimental HRMS measurement yielding a mass that matches the calculated value to within a few parts per million (ppm) provides strong evidence for the assigned elemental formula, C₁₂H₁₈O₄S, thus confirming the molecular identity of this compound.

Fragmentation Pattern Analysis for Structural Confirmationnih.govperiodicchemistry.com

Mass spectrometry (MS), particularly utilizing electron impact (EI) ionization, induces fragmentation of the parent molecule, generating a unique mass spectrum that serves as a molecular fingerprint. The analysis of these fragmentation patterns is crucial for confirming the structure of this compound. The molecular ions (M+) of sulfonate esters are often energetically unstable and undergo cleavage to form smaller, more stable charged fragments. chemguide.co.uk

The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the bonds adjacent to the sulfonate group and within the isopropoxyethyl chain. The most characteristic fragments arise from the stable nature of the tosyl and tropylium (B1234903) cations.

Expected Fragmentation Pathways:

Formation of the Tosyl Cation: Cleavage of the S-O ester bond can lead to the formation of the toluenesulfonyl (tosyl) cation at m/z 155.

Formation of the Tropylium Cation: A subsequent loss of sulfur dioxide (SO₂) from the tosyl cation or direct fragmentation can lead to the highly stable tropylium cation at m/z 91, which is often the base peak in the mass spectra of tosyl-containing compounds. nih.gov

Cleavage of the Alkoxy Chain: Alpha-cleavage next to the ether oxygen can occur, leading to various fragments. For instance, cleavage can result in an ion representing the isopropoxyethyl moiety.

Rearrangements: McLafferty-type rearrangements may occur within the isopropoxyethyl chain, although this is less dominant compared to the fragmentation of the aromatic sulfonate portion. msu.edu

The presence and relative abundance of these key fragments provide definitive evidence for the presence of both the 4-methylbenzenesulfonate and the 2-isopropoxyethyl components of the molecule.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Significance |

|---|---|---|

| 258 | [C₁₂H₁₈O₄S]⁺ | Molecular Ion (M⁺) |

| 155 | [CH₃C₆H₄SO₂]⁺ | Tosyl cation; confirms the p-toluenesulfonyl group |

| 91 | [C₇H₇]⁺ | Tropylium cation; characteristic fragment of toluene (B28343) derivatives, often the base peak |

| 103 | [C₅H₁₁O₂]⁺ | Isopropoxyethyl cation from C-O bond cleavage |

| 65 | [C₅H₅]⁺ | Fragment from the tropylium ion |

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights (General relevance)

Tandem mass spectrometry (MS/MS) is a powerful technique for probing the fragmentation mechanisms of ions and confirming their structures. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a primary fragment) is selected, subjected to collision-activated dissociation (CAD), and the resulting product ions are analyzed. nih.gov This method provides unequivocal connections between precursor and product ions, offering deep mechanistic insights.

For sulfonate esters, MS/MS is particularly valuable for differentiating them from structural isomers like sulfite (B76179) esters or sulfones, which can produce similar initial mass spectra. acs.orgacs.org The fragmentation pathways observed under CAD conditions are diagnostic for the sulfonate ester linkage. For instance, selecting the [M+H]⁺ ion in a soft ionization method like electrospray ionization (ESI) and subjecting it to CAD would reveal specific neutral losses.

Studies on aromatic sulfonate esters have shown that under negative ion mode APCI-MS/MS, a stable precursor ion corresponding to [M-alkyl]⁻ is often formed. nih.gov Subsequent collision-induced dissociation of this ion readily produces a product ion from the loss of SO₂, which is characteristic of aromatic sulfonates. nih.gov Such specific fragmentation pathways, elucidated through MS/MS, not only confirm the identity of this compound but also provide a robust method for its trace-level detection in complex matrices. nih.gov

Infrared (IR) and Raman Spectroscopy

Identification of Key Functional Groups (Sulfonate, Ether)nih.govperiodicchemistry.comnist.govenovatia.com

The IR and Raman spectra of this compound are dominated by characteristic vibrations of the sulfonate and ether groups, as well as the aromatic ring.

Sulfonate Group (R-SO₂-OR'): The sulfonate ester group gives rise to several strong and distinct absorption bands in the IR spectrum.

Asymmetric S=O Stretching: A very strong band typically appears in the range of 1350-1380 cm⁻¹.

Symmetric S=O Stretching: A strong band is observed between 1170-1200 cm⁻¹.

S-O-C Stretching: Vibrations associated with the S-O-C single bond linkage usually appear in the 900-1000 cm⁻¹ region.

Ether Group (C-O-C): The ether linkage in the isopropoxyethyl moiety is characterized by a strong C-O-C asymmetric stretching vibration, which is typically found in the 1070-1150 cm⁻¹ range.

Aromatic Ring: The p-substituted benzene ring shows characteristic bands for C=C stretching within the 1450-1600 cm⁻¹ region and C-H out-of-plane bending vibrations around 810-840 cm⁻¹, confirming the para-substitution pattern.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H Stretching (Aromatic) | p-Tolyl | 3000-3100 | Medium | Strong |

| C-H Stretching (Aliphatic) | Isopropoxyethyl | 2850-2980 | Strong | Strong |

| S=O Asymmetric Stretching | Sulfonate | 1350-1380 | Very Strong | Medium |

| S=O Symmetric Stretching | Sulfonate | 1170-1200 | Strong | Strong |

| C-O-C Asymmetric Stretching | Ether | 1070-1150 | Strong | Weak |

| S-O-C Stretching | Sulfonate Ester | 900-1000 | Strong | Medium |

| C-H Out-of-plane Bending (Aromatic) | p-Tolyl | 810-840 | Strong | Weak |

Vibrational Analysis for Molecular Structure Confirmationnist.gov

A complete vibrational analysis, often aided by computational methods like Density Functional Theory (DFT), allows for the assignment of all observed IR and Raman bands to specific molecular motions. acs.org This detailed analysis confirms that the individual functional groups are connected in the proposed arrangement for this compound. The presence of bands corresponding to the entire molecular skeleton, not just isolated functional groups, provides holistic confirmation of the structure. For example, the combination of sulfonate, ether, and p-substituted aromatic ring vibrations in a single spectrum is conclusive evidence for the assigned structure.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. It provides accurate data on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular structure.

Determination of Solid-State Molecular Structure and Stereochemistry (if crystalline)nih.govnih.govnih.gov

Studies on similar organic tosylates show that the geometry around the sulfur atom is typically a distorted tetrahedron. nih.gov The S-O and S=O bond lengths would be consistent with established values for sulfonate esters. The analysis would also reveal the dihedral angle between the plane of the aromatic ring and the C-S-O-C plane of the ester linkage. Furthermore, the conformation of the flexible isopropoxyethyl chain in the crystal lattice would be determined, showing how intermolecular forces such as C-H···O interactions influence the solid-state packing arrangement. nih.gov This technique provides the ultimate confirmation of the molecule's connectivity and stereochemistry.

Crystal Packing and Intermolecular Interactions

As of the current body of scientific literature, detailed crystallographic data for this compound, including its crystal packing and specific intermolecular interactions, has not been publicly reported. While the synthesis and application of this compound are mentioned in various chemical research and patent literature, a formal crystal structure analysis does not appear to be available.

Therefore, a definitive description of its solid-state architecture, including parameters such as the crystal system, space group, and unit cell dimensions, cannot be provided at this time. Similarly, a specific analysis of the intermolecular forces, such as hydrogen bonds, van der Waals forces, or other non-covalent interactions that govern the molecular arrangement in the crystalline lattice, is not possible without experimental crystallographic data.

Future research involving single-crystal X-ray diffraction analysis would be necessary to elucidate these structural details. Such a study would provide valuable insights into the three-dimensional arrangement of the molecules and the nature of the interactions that stabilize the crystal structure.

Computational Chemistry and Theoretical Studies on 2 Isopropoxyethyl 4 Methylbenzenesulfonate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the intrinsic properties of a molecule. nih.gov By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and geometric structure of 2-Isopropoxyethyl 4-methylbenzenesulfonate (B104242), which are fundamental to its chemical nature.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. chemrxiv.orgnih.gov The energies and spatial distributions of these orbitals are key determinants of a molecule's reactivity.

For 2-Isopropoxyethyl 4-methylbenzenesulfonate, the HOMO is expected to be localized primarily on the electron-rich p-toluenesulfonate (tosyl) aromatic ring and the oxygen atoms of the sulfonate group. These regions represent the molecule's primary sites for donating electrons in a reaction. Conversely, the LUMO is anticipated to be centered on the sulfur atom and, significantly, on the α-carbon atom of the isopropoxyethyl group attached to the sulfonate oxygen. This distribution highlights the α-carbon as the principal electrophilic site, susceptible to attack by nucleophiles. The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Tosylate Esters

| Molecular Orbital | Typical Energy Range (eV) | Description | Implication for Reactivity |

| HOMO | -8.0 to -9.5 | Localized on the aromatic ring and sulfonate oxygen atoms. | Site of electron donation (nucleophilicity). |

| LUMO | -0.5 to -1.5 | Centered on the sulfur atom and the α-carbon of the alkyl chain. | Site of electron acceptance (electrophilicity), susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 7.5 to 8.0 | Energy difference between HOMO and LUMO. | A large gap indicates high kinetic stability. |

Note: The values presented are typical for structurally similar tosylate esters and serve as an illustrative guide. Specific values for this compound would require dedicated DFT calculations.

The distribution of charge within a molecule is described by its dipole moment and can be visualized using a Molecular Electrostatic Potential (MEP) surface. The MEP map provides an intuitive picture of the charge landscape, with different colors representing regions of varying electrostatic potential.

In this compound, the highly electronegative oxygen atoms of the sulfonate group create a region of significant negative electrostatic potential (typically colored red or orange on an MEP map). This area is electron-rich and represents a likely site for interaction with electrophiles. In contrast, the hydrogen atoms of the aromatic ring and, crucially, the alkyl protons near the sulfonate ester linkage, exhibit a positive electrostatic potential (colored blue), indicating electron-deficient regions susceptible to nucleophilic interaction. The molecule possesses a significant net dipole moment due to this asymmetric charge distribution, influencing its solubility and intermolecular interactions. researchgate.net

The structural flexibility of the isopropoxyethyl chain in this compound means the molecule can adopt numerous spatial arrangements, or conformations. Identifying the most stable, low-energy conformer is essential for accurate predictions of its properties and reactivity.

Computational chemists employ systematic conformer searching algorithms that explore the potential energy surface by rotating the molecule's single bonds (dihedral angles). Each resulting conformation is then subjected to geometry optimization, a process that minimizes its energy to find a stable structure. These calculations reveal the global minimum energy conformation—the most populated and thermodynamically favored structure—as well as other low-energy local minima that may also be present under ambient conditions.

Reaction Pathway Calculations and Transition State Modeling

The tosylate group is an excellent leaving group, making this compound a versatile substrate for nucleophilic substitution (SN2) and elimination (E2) reactions. masterorganicchemistry.comlibretexts.org Computational modeling allows for the detailed exploration of these reaction pathways, including the characterization of high-energy transition states that control the reaction rates.

The feasibility of a chemical reaction is determined by its activation energy (Ea)—the energy barrier that must be overcome for reactants to transform into products. chemrxiv.org Computational methods can accurately calculate these barriers by locating the transition state structure on the potential energy surface. researchgate.net

For this compound, a primary tosylate, the SN2 pathway is generally favored over the E2 pathway, especially with nucleophiles that are not sterically hindered or strongly basic. chemistrysteps.comyoutube.com Theoretical calculations can model the approach of a nucleophile, the formation of the pentacoordinate transition state, and the departure of the tosylate leaving group. Similarly, the transition state for the E2 reaction, involving the abstraction of a β-hydrogen by a base, can also be modeled. By comparing the calculated activation energies for both pathways, predictions can be made about the likely product distribution under specific reaction conditions. nih.gov

Table 2: Illustrative Calculated Activation Barriers for Competing SN2 and E2 Pathways

| Reaction Pathway | Reactants | Typical Activation Energy (kcal/mol) | Controlling Factors |

| SN2 Substitution | Primary Tosylate + Strong Nucleophile (e.g., I⁻) | 15 - 20 | Nucleophile strength, steric hindrance. |

| E2 Elimination | Primary Tosylate + Strong, Bulky Base (e.g., t-BuO⁻) | 20 - 25 | Base strength, steric bulk of the base. |

Note: These values are representative for primary tosylates and are intended to illustrate the typical energy differences between the two pathways. The actual barriers depend heavily on the specific reactants, solvent, and level of theory used in the calculation.

Reactions are most often carried out in a solvent, which can have a profound effect on reaction rates and mechanisms. nih.gov Computational studies must account for these effects to provide realistic predictions. researchgate.net Solvation models are used to simulate the influence of the solvent environment on the solute molecule. wikipedia.org

There are two main classes of solvation models:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which are crucial for stabilizing charged species and transition states in reactions like SN2. chemrxiv.orgresearchgate.net

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. While computationally demanding, this method allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in certain reaction mechanisms.

For modeling the substitution and elimination reactions of this compound, an implicit solvation model is often sufficient to capture the primary solvent effects on the activation energy barriers. However, for reactions involving protic solvents or specific solvent-reactant interactions, a hybrid model combining a few explicit solvent molecules with a continuum background may yield more accurate results.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of conformational changes and intermolecular interactions.

The flexibility of the 2-isopropoxyethyl group and the rotational freedom around the sulfonate ester linkage give rise to a multitude of possible conformations for this compound in solution. MD simulations can be employed to explore the conformational landscape of this molecule, identifying the most stable conformers and the energy barriers between them.

Table 1: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation

| Dihedral Angle | Description | Predominant Angle (degrees) |

| C-O-S-C | Torsion around the ester bond | 60, 180, -60 |

| O-C-C-O | Torsion of the ethyl bridge | 70, 170, -70 |

| C-C-O-C | Torsion around the ether linkage | 180 |

This table is illustrative and based on general knowledge of similar molecules. Actual values would require specific computational studies.

MD simulations are also instrumental in understanding how this compound interacts with its environment at a molecular level. The choice of solvent can significantly impact reaction rates and mechanisms, and MD simulations can elucidate the underlying reasons for these observations.

For example, simulations in polar aprotic solvents versus polar protic solvents would reveal different solvation shells around the molecule. In protic solvents, hydrogen bonding between the solvent and the sulfonate oxygen atoms would be prominent, potentially stabilizing the leaving group and favoring nucleophilic substitution reactions.

Furthermore, MD simulations can model the interaction of this compound with catalytic species. By observing the binding modes and interaction energies, researchers can gain insights into the mechanism of catalysis and design more efficient catalytic systems. For instance, the binding of a Lewis acid to one of the sulfonate oxygens could be modeled to understand how this interaction enhances the leaving group ability of the tosylate.

Quantitative Structure-Activity Relationship (QSAR) Paradigms for Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or chemical reactivity. These models are built on the principle that the structure of a molecule determines its properties.

To build a QSAR model for the reactivity of this compound, a set of molecular descriptors that quantify its structural and electronic features must be derived. These descriptors can be calculated using quantum chemical methods or other computational tools. For predicting the reactivity of a tosylate in nucleophilic substitution reactions, relevant descriptors would include:

Electronic Descriptors:

Partial atomic charges on the carbon atom attached to the tosylate group and on the sulfur atom.

The energy of the Lowest Unoccupied Molecular Orbital (LUMO), which indicates the susceptibility of the molecule to nucleophilic attack.

The electrostatic potential map, which visualizes the electron-rich and electron-poor regions of the molecule.

Steric Descriptors:

Molecular volume and surface area.

Steric parameters such as Taft's Es or Charton's ν, which quantify the steric hindrance around the reaction center.

Topological Descriptors:

Connectivity indices that describe the branching and shape of the molecule.

Table 2: Examples of Molecular Descriptors for QSAR Analysis

| Descriptor Type | Specific Descriptor | Relevance to Reactivity |

| Electronic | LUMO Energy | Lower energy indicates higher susceptibility to nucleophilic attack. |

| Electronic | Partial Charge on α-Carbon | More positive charge enhances electrophilicity. |

| Steric | Steric Hindrance | Increased steric bulk around the reaction center can hinder nucleophilic attack. |

| Conformational | Population of Reactive Conformer | The abundance of a conformation suitable for reaction influences the overall rate. |

This table provides examples of descriptors that would be relevant for building a QSAR model.

Once a set of relevant molecular descriptors has been calculated for a series of related tosylates, a predictive QSAR model can be developed using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like random forests or neural networks.

These models can predict various synthetic outcomes, such as:

Reaction Rates: A QSAR model could predict the rate constant for the reaction of this compound with a given nucleophile under specific conditions.

Product Ratios: In cases where multiple products can be formed (e.g., substitution vs. elimination), a QSAR model could predict the ratio of these products.

Reaction Yields: By correlating molecular descriptors with experimentally determined yields, a model could be developed to predict the expected yield of a reaction.

The development of such predictive models for this compound and related compounds would be a valuable tool for synthetic chemists, enabling them to optimize reaction conditions and select the most promising substrates for a desired transformation without the need for extensive experimental screening. While specific QSAR models for this exact compound are not published, the principles derived from studies on other tosylates are directly applicable.

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow manufacturing represents a significant paradigm shift in chemical production. azolifesciences.com This technology offers numerous advantages, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and greater consistency and scalability. azolifesciences.comnih.gov The integration of 2-Isopropoxyethyl 4-methylbenzenesulfonate (B104242) and related sulfonate esters into these automated platforms is a promising area for future development.

The synthesis of sulfonate esters, typically involving the reaction of an alcohol with a sulfonyl chloride in the presence of a base, is well-suited for adaptation to continuous flow systems. Automated platforms, employing components like continuous stirred-tank reactors (CSTRs) and continuous filtration systems, can be designed for the scalable production of aryl sulfonyl chlorides and their subsequent esterification. nih.govmdpi.comresearchgate.net